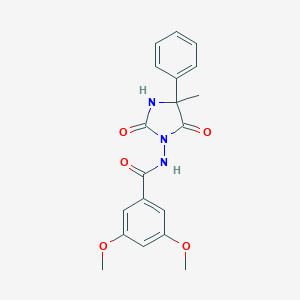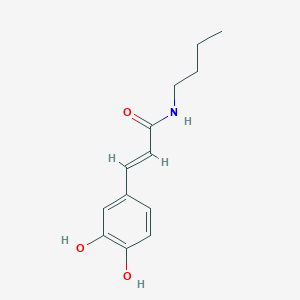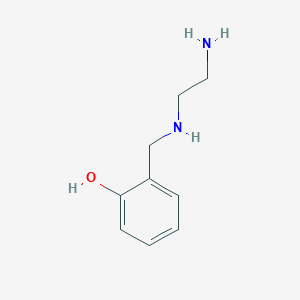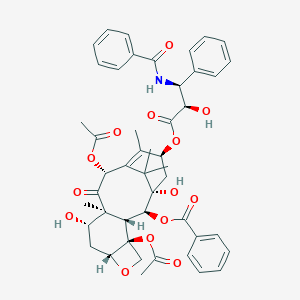![molecular formula C20H22ClN3O3 B516648 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide CAS No. 1032229-33-6](/img/structure/B516648.png)
4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Descripción general
Descripción
“4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide” is a chemical compound with the CAS Number: 1032229-33-6 . It has a molecular weight of 387.87 . The IUPAC name for this compound is 4-(2-chlorophenoxy)-N-{3-[(methylamino)carbonyl]phenyl}-1-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Cancer Research
A939572 has been shown to potentiate anti-tumor activity, particularly when used in combination with other treatments. For example, it demonstrated synergistic anti-cancer efficacy in cell proliferation assays and a lung cancer mouse xenograft model when combined with autophagy inhibition .
Tumor Progression Inhibition
The compound restricts SCD1-induced tumor progression and inhibits the epithelial-mesenchymal transition (EMT) phenotype of cancer cells in vivo. It also counteracts the effects of SCD1 overexpression, which can inhibit apoptosis and decrease cell vitality .
Cell Migration and Invasion
A939572 significantly inhibits cell migration and invasion by blocking SCD1 and its downstream pathways, such as β-catenin, CYP19A1 expression, and estrogen concentration, which is particularly relevant in non-small cell lung cancer research .
Resistance to Cancer Treatments
Research has indicated that SCD1 inhibition by A939572 can impair cancer stem cells’ (CSCs) self-renewal and invasiveness, as well as decrease resistance to treatments like sorafenib, a chemotherapy medication .
Mecanismo De Acción
Target of Action
The primary target of A939572 is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids . It is abundantly expressed in the liver and adipose tissue and plays a crucial role in lipid metabolism and body weight control .
Mode of Action
A939572 acts as a potent inhibitor of SCD1 . It binds to SCD1, inhibiting its activity and thereby affecting the synthesis of monounsaturated fatty acids . This inhibition can lead to changes in cellular lipid metabolism, which can have various downstream effects .
Biochemical Pathways
The inhibition of SCD1 by A939572 affects the lipid metabolism pathway . Specifically, it disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, a key step in lipid metabolism . This disruption can affect various downstream processes, including adipogenic differentiation and hepatic lipogenesis .
Pharmacokinetics
A939572 is orally bioavailable and shows potent inhibitory activity against both mouse and human SCD1 . .
Result of Action
The inhibition of SCD1 by A939572 can lead to a decrease in the synthesis of monounsaturated fatty acids, which can affect various cellular processes. For instance, it has been shown to significantly inhibit adipogenic differentiation and hepatic lipogenesis . This can lead to changes in lipid metabolism and potentially contribute to the treatment of conditions like obesity and diabetes .
Action Environment
The efficacy and stability of A939572 can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds, such as grape seed extract, which has been shown to significantly inhibit cell migration and invasion by blocking SCD1 and its downstream β-catenin, CYP19A1 expression, and estrogen concentration .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYTYQFYDLYWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648006 | |
| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
CAS RN |
1032229-33-6 | |
| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of A939572?
A1: A939572 is a potent and selective inhibitor of SCD1 [, , , , , ]. SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1n9) and palmitoleic acid (16:1n7), from saturated fatty acids, mainly stearic acid (18:0) and palmitic acid (16:0). By inhibiting SCD1, A939572 disrupts the balance of saturated and unsaturated fatty acids within cells, leading to various downstream effects.
Q2: What are the downstream effects of SCD1 inhibition by A939572?
A2: Inhibition of SCD1 by A939572 has been shown to induce several cellular responses, including:
- Induction of the unfolded protein response (UPR): The accumulation of saturated fatty acids due to SCD1 inhibition can disrupt ER homeostasis, leading to ER stress and activation of the UPR [, , ].
- Suppression of cell proliferation: A939572 treatment has been shown to decrease tumor cell proliferation in various cancer cell lines and animal models [, , , , , , ].
- Induction of apoptosis: Several studies have reported that A939572 can induce programmed cell death (apoptosis) in cancer cells [, , ].
- Alterations in lipid metabolism: A939572 treatment significantly impacts lipid metabolism, leading to decreased MUFA synthesis, increased saturated fatty acid accumulation, and alterations in cholesterol trafficking [, , , , ].
- Sensitization to chemotherapy: Combining A939572 with chemotherapeutic agents like cisplatin or erastin has shown synergistic anti-tumor effects in vitro and in vivo [, ].
Q3: How does A939572 affect cancer stem cells (CSCs)?
A3: Research suggests that A939572 is particularly effective against undifferentiated, tumorigenic CSCs []. These cells exhibit high sensitivity to SCD1 inhibition, which diminishes upon differentiation. This selective vulnerability makes A939572 a promising candidate for targeting CSCs, a crucial subpopulation driving tumor growth, metastasis, and resistance to therapy.
Q4: What is the molecular formula and weight of A939572?
A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of A939572. You can find this information in the compound's datasheet or chemical databases like PubChem or ChemSpider.
Q5: Is there any spectroscopic data available for A939572?
A5: The provided abstracts do not include spectroscopic data for A939572. Detailed spectroscopic characterization may be found in the primary research articles or patents related to the compound.
Q6: In which cancer types has A939572 shown efficacy?
A6: Studies have demonstrated the anticancer potential of A939572 in various cancer models, including:
- **Clear cell renal cell carcinoma (ccRCC) ** [, ]
- Pancreatic ductal adenocarcinoma (PDAC) [, , , ]
- Non-small cell lung cancer (NSCLC) [, ]
- Prostate cancer []
- Glioma []
- Bladder cancer []
Q7: What types of in vitro and in vivo models were used to evaluate A939572?
A7: Researchers have employed a range of in vitro and in vivo models to investigate the efficacy of A939572, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one](/img/structure/B516837.png)



![13-Azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-2-one](/img/structure/B517121.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)


![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)
![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)
![2-[[5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B519508.png)
![N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide](/img/structure/B519537.png)